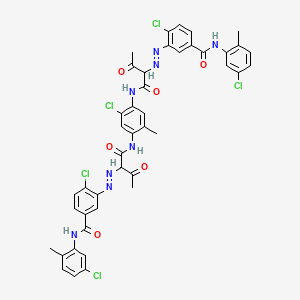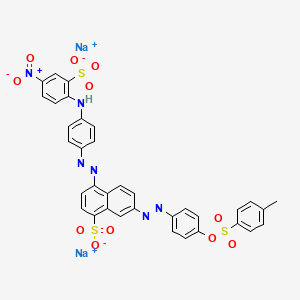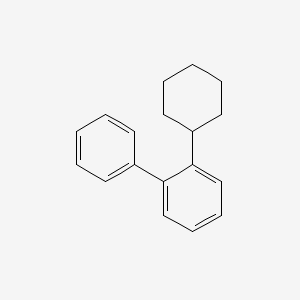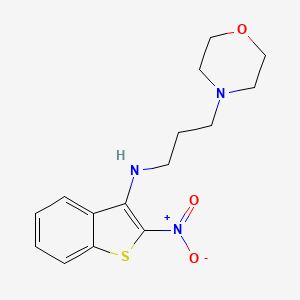
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitrobenzo(b)thienyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinepropanamine: A simpler analog without the nitrobenzo(b)thienyl group.
N-(2-nitrobenzo(b)thien-3-yl)-amine: Lacks the morpholinepropanamine moiety.
Benzo(b)thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzo(b)thiophene derivatives .
Properties
CAS No. |
128554-90-5 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H19N3O3S/c19-18(20)15-14(12-4-1-2-5-13(12)22-15)16-6-3-7-17-8-10-21-11-9-17/h1-2,4-5,16H,3,6-11H2 |
InChI Key |
DXYRNTLLAXIMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






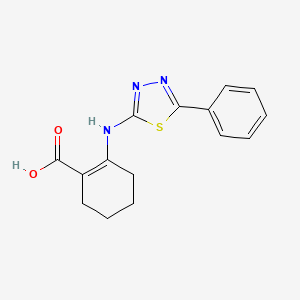
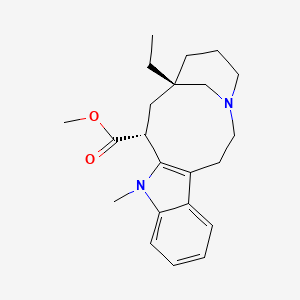

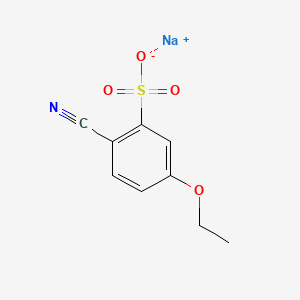
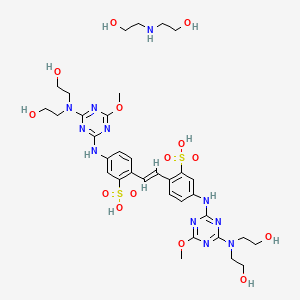

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
